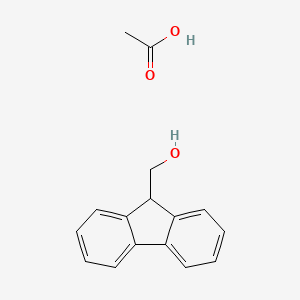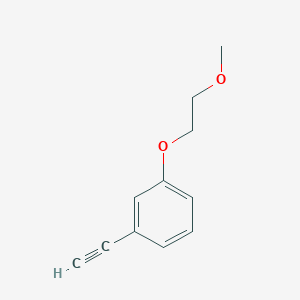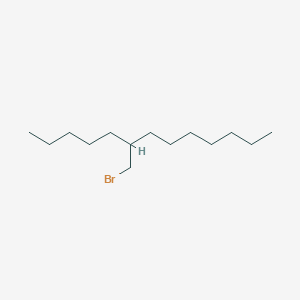![molecular formula C30H44NaO4PS B1443793 Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate CAS No. 870245-84-4](/img/structure/B1443793.png)
Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate
Overview
Description
Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate is a complex organophosphorus compound known for its utility in various chemical reactions, particularly in the field of homogeneous catalysis. This compound features a biphenyl core with dicyclohexylphosphino and sulfonate groups, making it a versatile ligand in transition metal catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the biphenyl core. The key steps include:
Biphenyl Synthesis: The biphenyl core can be synthesized through the Ullmann reaction, which involves the coupling of two phenyl rings.
Sulfonation: The sulfonate group is introduced by treating the phosphinated biphenyl with chlorosulfonic acid.
Hydration and Neutralization: The final step involves the hydration of the sulfonated product and neutralization with sodium hydroxide to form the sodium salt hydrate.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production, focusing on maximizing yield and purity while minimizing waste and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used as a ligand in transition metal-catalyzed reactions, including:
Oxidation Reactions: It can facilitate the oxidation of various substrates, often in the presence of palladium or nickel catalysts.
Reduction Reactions: It can also be used in reduction reactions, particularly in hydrogenation processes.
Substitution Reactions: The compound is effective in facilitating nucleophilic substitution reactions, where it helps stabilize the transition state.
Common Reagents and Conditions:
Oxidation: Palladium(II) acetate, oxygen, and a base (e.g., triethylamine).
Reduction: Hydrogen gas, palladium on carbon, and a solvent (e.g., ethanol).
Substitution: Alkyl halides, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide).
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes and alkenes.
Substitution Products: Alkylated biphenyl derivatives.
Scientific Research Applications
Chemistry: This compound is widely used in homogeneous catalysis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. It enhances the efficiency and selectivity of these reactions, making it valuable in the synthesis of complex organic molecules.
Biology: In biological research, it is used to study enzyme mechanisms and to develop new bioactive compounds. Its ability to stabilize metal catalysts makes it useful in bioinorganic chemistry.
Industry: It is employed in the chemical industry for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its versatility and efficiency make it a valuable tool in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its role as a ligand in transition metal complexes. The dicyclohexylphosphino group coordinates to the metal center, enhancing its catalytic activity. The sulfonate group provides additional stability and solubility, allowing the complex to function effectively in various solvents.
Molecular Targets and Pathways Involved:
Metal Centers: Palladium, nickel, and other transition metals.
Pathways: Cross-coupling reactions, hydrogenation, and nucleophilic substitution.
Comparison with Similar Compounds
XPhos: Another diphosphine ligand used in cross-coupling reactions.
TPP: Triphenylphosphine, a commonly used ligand in various catalytic processes.
BINAP: A chiral diphosphine ligand used in asymmetric synthesis.
Uniqueness: Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate stands out due to its unique combination of dicyclohexylphosphino and sulfonate groups, which provide enhanced stability and solubility compared to other ligands. Its ability to facilitate a wide range of reactions with high efficiency and selectivity makes it a valuable tool in both research and industry.
Properties
IUPAC Name |
sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43O3PS.Na.H2O/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGIRGSNIJFBDI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44NaO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855870 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-di(propan-2-yl)[1,1'-biphenyl]-4-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870245-84-4 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-di(propan-2-yl)[1,1'-biphenyl]-4-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)
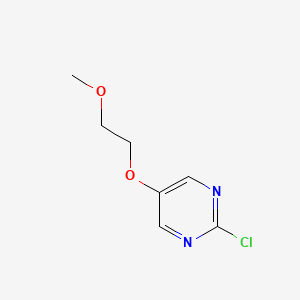

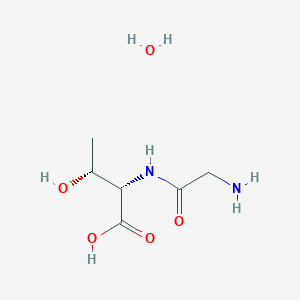
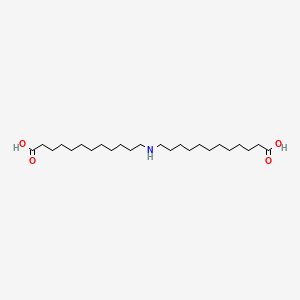

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)
![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)
